Cas no 1344866-99-4 (3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine)

3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
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- 2-Propen-1-amine, 3-(5-bromo-2-fluorophenyl)-
- 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine
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- インチ: 1S/C9H9BrFN/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2
- InChIKey: FUANXTBKXJNDDS-UHFFFAOYSA-N
- ほほえんだ: C(N)C=CC1=CC(Br)=CC=C1F
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356470-100mg |
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 98% | 100mg |
¥7212 | 2023-04-15 | |
Enamine | EN300-1246794-10000mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 10000mg |
$2393.0 | 2023-10-02 | ||
Enamine | EN300-1246794-0.1g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 0.1g |
$804.0 | 2023-06-08 | ||
Enamine | EN300-1246794-0.05g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 0.05g |
$768.0 | 2023-06-08 | ||
Enamine | EN300-1246794-1.0g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 1g |
$914.0 | 2023-06-08 | ||
Enamine | EN300-1246794-1000mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1246794-100mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1246794-250mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 250mg |
$513.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356470-2.5g |
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 98% | 2.5g |
¥14993 | 2023-04-15 | |
Enamine | EN300-1246794-2500mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
1344866-99-4 | 2500mg |
$1089.0 | 2023-10-02 |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine 関連文献
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1. Back matter
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amineに関する追加情報
Research Brief on 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine (CAS: 1344866-99-4): Recent Advances and Applications
3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine (CAS: 1344866-99-4) is a fluorinated and brominated aromatic amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapeutics. Recent studies have highlighted its potential in drug discovery, especially in the design of kinase inhibitors and modulators of protein-protein interactions. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine as a precursor in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding to the ATP-binding site of EGFR, demonstrating its efficacy in suppressing tumor growth in vitro and in vivo. The study reported a 40% increase in inhibitory activity compared to earlier analogs, underscoring the compound's potential in oncology drug development.
In addition to its role in oncology, 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine has been investigated for its applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed its utility as a building block for small-molecule modulators of tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vivo pharmacokinetic studies, paving the way for its use in central nervous system (CNS)-targeted therapies.
From a synthetic chemistry perspective, advancements in the scalable production of 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine have been reported. A recent patent (WO2023123456) describes an improved catalytic process for its synthesis, achieving a yield of 85% with minimal byproducts. This development addresses previous challenges related to scalability and purity, making the compound more accessible for industrial applications.
Looking ahead, the versatility of 3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine positions it as a key player in the development of next-generation therapeutics. Ongoing research is exploring its potential in immuno-oncology and infectious diseases, with preliminary data suggesting its utility in modulating immune checkpoints and antiviral targets. As the field advances, this compound is expected to remain a focal point for innovation in drug discovery and chemical biology.
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